Cas no 1862879-36-4 (N-methoxy-N-methyl-1,1-dioxo-1λ?-thietane-3-sulfonamide)
N-methoxy-N-methyl-1,1-dioxo-1λ?-thietane-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-methoxy-N-methyl-1,1-dioxo-1λ?-thietane-3-sulfonamide
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- SMILES: CON(C)S(=O)(=O)C1CS(=O)(=O)C1
N-methoxy-N-methyl-1,1-dioxo-1λ?-thietane-3-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1556154-1g |
N-methoxy-N-methylthietane-3-sulfonamide 1,1-dioxide |
1862879-36-4 | 98% | 1g |
¥1438 | 2023-04-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3196-100MG |
N-methoxy-N-methyl-1,1-dioxo-1λ?-thietane-3-sulfonamide |
1862879-36-4 | 95% | 100MG |
¥ 237.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3196-250MG |
N-methoxy-N-methyl-1,1-dioxo-1λ?-thietane-3-sulfonamide |
1862879-36-4 | 95% | 250MG |
¥ 382.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3196-500MG |
N-methoxy-N-methyl-1,1-dioxo-1λ?-thietane-3-sulfonamide |
1862879-36-4 | 95% | 500MG |
¥ 633.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3196-1G |
N-methoxy-N-methyl-1,1-dioxo-1λ?-thietane-3-sulfonamide |
1862879-36-4 | 95% | 1g |
¥ 943.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3196-5G |
N-methoxy-N-methyl-1,1-dioxo-1λ?-thietane-3-sulfonamide |
1862879-36-4 | 95% | 5g |
¥ 2,831.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3196-10G |
N-methoxy-N-methyl-1,1-dioxo-1λ?-thietane-3-sulfonamide |
1862879-36-4 | 95% | 10g |
¥ 4,719.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3196-100mg |
N-methoxy-N-methyl-1,1-dioxo-1λ⁶-thietane-3-sulfonamide |
1862879-36-4 | 95% | 100mg |
¥237.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3196-250mg |
N-methoxy-N-methyl-1,1-dioxo-1λ⁶-thietane-3-sulfonamide |
1862879-36-4 | 95% | 250mg |
¥383.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3196-500mg |
N-methoxy-N-methyl-1,1-dioxo-1λ⁶-thietane-3-sulfonamide |
1862879-36-4 | 95% | 500mg |
¥633.0 | 2024-04-23 |
N-methoxy-N-methyl-1,1-dioxo-1λ?-thietane-3-sulfonamide Suppliers
N-methoxy-N-methyl-1,1-dioxo-1λ?-thietane-3-sulfonamide Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on N-methoxy-N-methyl-1,1-dioxo-1λ?-thietane-3-sulfonamide
Comprehensive Overview of N-methoxy-N-methyl-1,1-dioxo-1λ⁶-thietane-3-sulfonamide (CAS No. 1862879-36-4)
The compound N-methoxy-N-methyl-1,1-dioxo-1λ⁶-thietane-3-sulfonamide (CAS No. 1862879-36-4) is a specialized sulfonamide derivative with a unique thietane ring structure. This molecule has garnered significant attention in recent years due to its potential applications in pharmaceutical research, agrochemical development, and material science. The presence of both sulfonamide and N-methoxy-N-methyl functional groups makes it a versatile intermediate for synthetic chemistry.
In the context of current research trends, N-methoxy-N-methyl-1,1-dioxo-1λ⁶-thietane-3-sulfonamide is often discussed alongside topics like green chemistry and sustainable synthesis. Researchers are particularly interested in its role as a building block for bioactive molecules, given the increasing demand for novel compounds in drug discovery. The thietane ring, a four-membered sulfur-containing heterocycle, contributes to the molecule's unique reactivity profile, making it valuable for ring-opening reactions and cycloadditions.
From a structural perspective, the 1,1-dioxo-1λ⁶-thietane moiety is noteworthy for its electron-withdrawing properties, which can influence the reactivity of adjacent functional groups. This characteristic has led to investigations into its use as a sulfonylating agent or as a precursor for sulfur-containing polymers. The N-methoxy-N-methyl group, on the other hand, is often leveraged in Weinreb amide-type reactions, expanding its utility in multi-step syntheses.
The synthesis of CAS No. 1862879-36-4 typically involves the oxidation of corresponding thietane derivatives followed by sulfonamide formation. Recent advancements in catalytic oxidation methods have improved the efficiency of this process, aligning with the broader industry shift toward atom-economical reactions. Analytical characterization of this compound often employs techniques like NMR spectroscopy and mass spectrometry, with particular attention to the sulfone vibrational modes in IR spectra.
In pharmaceutical contexts, derivatives of N-methoxy-N-methyl-1,1-dioxo-1λ⁶-thietane-3-sulfonamide have shown promise as enzyme inhibitors, particularly targeting cysteine proteases due to the electrophilic nature of the sulfone group. This aligns with growing interest in covalent drug design strategies. However, it's crucial to note that the parent compound itself is primarily used as an intermediate rather than an active pharmaceutical ingredient.
From a commercial availability standpoint, CAS 1862879-36-4 is typically supplied as a white to off-white crystalline powder with high purity (>95%). Storage recommendations generally emphasize protection from moisture and light, reflecting standard practices for sulfonamide derivatives. The compound's solubility profile – soluble in polar aprotic solvents like DMSO but poorly soluble in water – informs its handling procedures in laboratory settings.
Emerging applications for this compound include its use in click chemistry reactions, where the strained thietane ring can participate in [2+2] cycloadditions. This has sparked interest in materials science for developing self-healing polymers or stimuli-responsive materials. Such applications resonate with current searches for smart materials and advanced functional polymers in scientific databases.
Environmental and safety assessments of N-methoxy-N-methyl-1,1-dioxo-1λ⁶-thietane-3-sulfonamide indicate that it should be handled with standard laboratory precautions. While not classified as highly hazardous, proper PPE including gloves and eye protection is recommended during manipulation, consistent with general chemical safety protocols for sulfonamide compounds.
Future research directions for this compound may explore its potential in bioconjugation chemistry or as a template for heterocyclic expansion reactions. The growing body of literature on sulfur-containing heterocycles suggests continued interest in this structural motif, particularly for medicinal chemistry applications targeting challenging biological pathways.
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